4-fluoro-2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
4-fluoro-2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties. This particular compound features a unique structure that includes a fluoro group, a methyl group, and a tosyl-protected tetrahydroquinoline moiety, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been reported to targetsuccinate dehydrogenase , a key enzyme in the citric acid cycle and the electron transport chain.
Biochemical Pathways
The compound, by potentially inhibiting succinate dehydrogenase, could affect the citric acid cycle and the electron transport chain . These are crucial pathways for energy production in cells. Inhibition of these pathways could lead to a decrease in ATP production, affecting the energy balance within the cell .
Result of Action
The result of the compound’s action would depend on its exact mode of action and the biochemical pathways it affects. If it indeed inhibits succinate dehydrogenase, it could lead to a decrease in ATP production, affecting cellular functions and potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps. The process begins with the preparation of the tetrahydroquinoline core, which is then tosylated to protect the nitrogen atom. The fluoro and methyl groups are introduced through electrophilic aromatic substitution reactions. The final step involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide group. Common reagents used in these reactions include tosyl chloride, fluorinating agents, and sulfonating agents under controlled conditions such as reflux or the use of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
4-fluoro-2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-2-methylbenzenesulfonamide: Lacks the tetrahydroquinoline moiety, making it less complex and potentially less effective in certain applications.
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Does not have the fluoro and methyl groups, which may affect its reactivity and biological activity.
2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Similar structure but without the fluoro group, which can influence its chemical properties and interactions.
Uniqueness
The presence of the fluoro and methyl groups in 4-fluoro-2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide enhances its chemical reactivity and potential biological activity. These substituents can affect the compound’s lipophilicity, electronic properties, and ability to interact with biological targets, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S2/c1-16-5-10-21(11-6-16)32(29,30)26-13-3-4-18-7-9-20(15-22(18)26)25-31(27,28)23-12-8-19(24)14-17(23)2/h5-12,14-15,25H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUIUYOKBUJYRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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